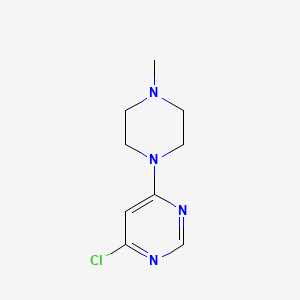

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-(4-methylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4/c1-13-2-4-14(5-3-13)9-6-8(10)11-7-12-9/h6-7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWHHKHQQJATPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=NC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429116 |

Source

|

| Record name | 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27174-60-3 |

Source

|

| Record name | 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the probable mechanism of action of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine, a heterocyclic compound poised at the intersection of medicinal chemistry and molecular biology. While direct studies on this specific molecule remain nascent, a comprehensive analysis of its structural motifs and the vast body of research on analogous pyrimidine derivatives allows for a scientifically grounded exploration of its likely biological targets and cellular effects. This document serves as a foundational resource, synthesizing existing knowledge to guide future research and drug discovery efforts.

The Pyrimidine Scaffold: A Cornerstone of Modern Therapeutics

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous clinically approved and investigational drugs.[1] Its prevalence stems from its ability to mimic the purine and pyrimidine bases of nucleic acids, allowing for strategic interactions with a multitude of biological targets.[1] Pyrimidine derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-parasitic effects.[2][3][4] A significant portion of these activities can be attributed to the inhibition of protein kinases, a super-family of enzymes that play a pivotal role in cellular signaling.[5][6][7]

The Kinase Inhibitor Hypothesis: Decoding the Action of this compound

The molecular architecture of this compound strongly suggests its role as a kinase inhibitor. The pyrimidine core can function as a hinge-binding motif, occupying the adenine-binding pocket of the ATP-binding site of a kinase. The substituents at the 4 and 6 positions are crucial for determining selectivity and potency.

The 4-chloro group is a key reactive handle for medicinal chemists, often serving as a leaving group for nucleophilic substitution to introduce larger moieties that can interact with regions outside the hinge, thereby enhancing affinity and selectivity. The 6-(4-methylpiperazin-1-yl) group is a common feature in many potent kinase inhibitors.[5][7] The piperazine ring can enhance solubility and bioavailability, while the terminal methyl group can engage in hydrophobic interactions within the kinase domain.

Based on extensive literature on structurally related compounds, this compound is hypothesized to function as a Type I or Type II kinase inhibitor. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive "DFG-out" conformation, often exhibiting greater selectivity.

Probable Kinase Targets and Downstream Signaling Pathways

Analysis of pyrimidine derivatives bearing the 4-methylpiperazine moiety points towards several high-value kinase targets in oncology and infectious diseases.

Tyrosine Kinases in Oncology:

Compounds with a similar pyrimidine and methylpiperazine framework have shown potent inhibitory activity against several oncogenic tyrosine kinases, including:

-

ABL and c-KIT: These kinases are implicated in Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs), respectively. Inhibition of these kinases blocks downstream signaling pathways that promote cell proliferation and survival, ultimately leading to apoptosis of cancer cells.[5]

-

FLT3: Fms-like tyrosine kinase 3 (FLT3) is frequently mutated in Acute Myeloid Leukemia (AML). Pyrimidine-based inhibitors can block the constitutive activation of FLT3, thereby halting the proliferation of leukemic cells.[6][7]

-

RET: The Rearranged during Transfection (RET) proto-oncogene is a driver in certain types of thyroid and lung cancers. Structurally related pyrimidine compounds have been shown to inhibit RET kinase activity.[8]

Serine/Threonine Kinases in Cell Cycle Regulation:

-

Aurora Kinases: These kinases are key regulators of mitosis. Inhibition of Aurora kinases by pyrimidine-based compounds can lead to defects in chromosome segregation and ultimately, cell death in rapidly dividing cancer cells.[4][9]

Potential Activity Against Kinetoplastids:

Recent studies have highlighted the potential of 4-(4-methylpiperazin-1-yl)phenyl-6-arylpyrimidine derivatives as potent antitrypanosomal agents.[3][10] This suggests that this compound could inhibit essential kinases in parasites like Trypanosoma brucei, the causative agent of African sleeping sickness.

The proposed mechanism of action, focusing on kinase inhibition, is depicted in the following signaling pathway diagram.

Caption: Proposed mechanism of action via kinase inhibition.

Experimental Validation: A Roadmap for Target Identification and Mechanistic Studies

To empirically validate the hypothesized mechanism of action, a structured experimental workflow is essential. The following protocols provide a robust framework for researchers.

Kinase Inhibition Assays

The initial step is to screen this compound against a broad panel of kinases to identify its primary targets.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Dilute the compound to the desired concentrations in kinase buffer.

-

Prepare a solution of the kinase of interest and a fluorescently labeled ATP-competitive tracer.

-

-

Assay Procedure:

-

In a 384-well plate, add the kinase, the tracer, and the test compound.

-

Incubate at room temperature for 1 hour.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

-

-

Data Analysis:

-

Calculate the ratio of the emission signals of the acceptor and donor fluorophores.

-

Determine the IC50 value by plotting the TR-FRET ratio against the compound concentration.

-

| Parameter | Description |

| Assay Principle | Competitive binding between the test compound and a fluorescent tracer for the kinase's ATP-binding site. |

| Readout | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). |

| Key Reagents | Kinase, Europium-labeled anti-tag antibody, Alexa Fluor™ 647-labeled tracer, test compound. |

| Controls | No-inhibitor control, no-kinase control. |

Cellular Assays to Confirm Target Engagement

Once primary kinase targets are identified, it is crucial to confirm that the compound engages these targets within a cellular context.

Protocol: Western Blot for Phospho-Protein Levels

-

Cell Culture and Treatment:

-

Culture a cell line known to be dependent on the target kinase.

-

Treat the cells with varying concentrations of this compound for a specified duration.

-

-

Protein Extraction and Quantification:

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase or its downstream substrates.

-

Use an antibody against the total protein as a loading control.

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Functional Assays to Determine Cellular Phenotype

The final step is to assess the functional consequences of kinase inhibition on cellular behavior.

Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound.

-

-

MTT Incubation:

-

After the desired treatment period (e.g., 72 hours), add MTT solution to each well and incubate for 4 hours.

-

-

Formazan Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the GI50 (concentration for 50% growth inhibition) value.

-

Caption: Experimental workflow for mechanism of action validation.

Conclusion and Future Directions

While direct experimental data on this compound is limited, a robust body of evidence from structurally related compounds strongly supports the hypothesis that its primary mechanism of action is through the inhibition of protein kinases. This guide provides a comprehensive framework for initiating a research program aimed at elucidating its precise molecular targets and therapeutic potential. Future studies should focus on a broad kinase screen, followed by in-depth cellular and in vivo characterization to validate its mechanism and explore its efficacy in relevant disease models. The insights gained will be invaluable for the continued development of novel pyrimidine-based therapeutics.

References

-

Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273-289. [Link]

-

MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). WO2007060404A1 - PYRIDO-,PYRAZO- AND PYRIMIDO-PYRIMIDINE DERIVATIVES AS mTOR INHIBITORS.

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. Retrieved from [Link]

-

MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Retrieved from [Link]

-

eScholarship.org. (2024). 6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei. eScholarship.org. Retrieved from [Link]

-

ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Retrieved from [Link]

- Google Patents. (n.d.). WO2014084778A1 - Pyrimidine-2,4-diamine derivatives for treatment of cancer.

-

ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC. Retrieved from [Link]

-

National Institutes of Health. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Research Square. Retrieved from [Link]

-

PubMed. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. PubMed. Retrieved from [Link]

-

PubMed. (2024). Novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei. PubMed. Retrieved from [Link]

-

PubMed. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutants. PubMed. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. mdpi.com [mdpi.com]

- 3. escholarship.org [escholarship.org]

- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Kinase Inhibitor Potential of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine

Executive Summary

The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, forming the backbone of numerous FDA-approved drugs. This guide delves into the untapped potential of a specific pyrimidine derivative, 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine, as a novel kinase inhibitor. While direct empirical data for this compound is not yet publicly available, its structural motifs strongly suggest a high probability of activity against key oncogenic kinases. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically investigate and unlock the therapeutic promise of this molecule. We will explore the scientific rationale for its potential, provide detailed, field-proven experimental protocols for its synthesis and biological evaluation, and outline strategies for its optimization into a lead clinical candidate.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular processes.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment since the approval of imatinib.[1]

The pyrimidine ring is a privileged scaffold in kinase inhibitor design, largely due to its bioisosteric similarity to the purine ring of ATP, the natural substrate for kinases.[2] This allows pyrimidine-based inhibitors to competitively bind in the ATP-binding pocket of kinases, disrupting their catalytic activity.[3] The versatility of the pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5]

Chemical Profile and Synthesis of this compound

Molecular Structure and Properties

The structure of this compound combines the key features of many successful kinase inhibitors: a pyrimidine core for hinge-binding, a chloro group that can be a site for further modification or interaction within the ATP pocket, and a methylpiperazine moiety which often enhances solubility and can form interactions in the solvent-exposed region of the kinase.

| Property | Value |

| Molecular Formula | C₉H₁₃ClN₄ |

| Molecular Weight | 212.68 g/mol |

| Predicted LogP | ~1.5 - 2.5 |

| Key Features | Pyrimidine core, Chloro substituent, Methylpiperazine group |

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be achieved through nucleophilic aromatic substitution, a common method for functionalizing pyrimidines.

Caption: Proposed synthesis of the target compound.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloropyrimidine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Nucleophile: To the stirred solution, add one equivalent of 1-methylpiperazine. The reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine or diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-80°C) to drive the reaction to completion. Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Rationale for Kinase Inhibitor Potential: A Structural Comparison

The kinase inhibitor potential of this compound is strongly supported by its structural similarity to known inhibitors targeting key oncogenic kinases like Aurora and FLT3. For instance, a potent dual FLT3/Aurora kinase inhibitor, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine, shares the chloro and methylpiperazine-like moieties. This compound demonstrates Kd values of 7.5 nM for Aurora-A, 48 nM for Aurora-B, and 6.2 nM for FLT3.

Caption: Proposed inhibition of oncogenic signaling pathways.

In-Depth Methodologies for Assessing Kinase Inhibitor Potential

A systematic evaluation of the kinase inhibitor potential of this compound involves a tiered approach, starting with broad in vitro screening and progressing to more complex cell-based assays.

Part A: In Vitro Biochemical Assays

The initial step is to determine if the compound directly inhibits the enzymatic activity of a panel of kinases.[1]

Experimental Workflow for In Vitro Kinase Profiling:

Caption: Workflow for determining in vitro kinase inhibition.

Detailed Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. More ADP corresponds to higher kinase activity.

-

Reagent Preparation:

-

Prepare a 2X solution of the kinase of interest in the appropriate reaction buffer.

-

Prepare a 2X solution of the substrate and ATP in the reaction buffer.

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in the reaction buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the test compound or vehicle control (DMSO).

-

Add 5 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

-

Incubate for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase.

-

-

ADP Detection:

-

Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Part B: Cell-Based Assays

Cell-based assays are crucial for confirming that the compound can inhibit the target kinase in a physiological context and exert a biological effect.

Detailed Protocol: Cellular Phosphorylation Assay (Western Blot)

This assay measures the ability of the compound to inhibit the phosphorylation of a known downstream substrate of the target kinase in cells.

-

Cell Culture and Treatment:

-

Plate a cancer cell line known to have high activity of the target kinase (e.g., a cell line with an activating mutation in FLT3) in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-4 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated substrate signal to the total substrate signal and the loading control.

-

Determine the concentration-dependent inhibition of substrate phosphorylation.

-

Data Interpretation and Lead Optimization Strategies

The initial screening data will guide the subsequent steps in the drug discovery process.

| Parameter | Interpretation | Next Steps |

| High in vitro potency (low IC50/Kd) | The compound is a potent inhibitor of the target kinase. | - Assess selectivity against a broad panel of kinases. - Proceed to cell-based assays. |

| High cell-based potency | The compound has good cell permeability and effectively inhibits the target in a cellular environment. | - Evaluate in vivo efficacy in animal models. - Profile pharmacokinetic properties. |

| Low in vitro/cell-based potency | The compound has weak or no activity against the initial targets. | - Consider structural modifications to improve potency based on SAR of related compounds. - Screen against a wider range of kinases. |

| Poor selectivity | The compound inhibits multiple kinases, which could lead to off-target toxicity. | - Use computational modeling to design modifications that enhance selectivity for the target kinase. |

Structure-Activity Relationship (SAR)-Guided Optimization:

Based on the extensive research on pyrimidine and related heterocyclic kinase inhibitors, several strategies can be employed to optimize the lead compound:

-

Modification of the Chloro Group: The chlorine at the 4-position can be replaced with other small substituents (e.g., methyl, cyano) or used as a handle for further chemical elaboration via cross-coupling reactions to explore interactions in the ATP-binding site.

-

Piperazine Ring Substitution: The methyl group on the piperazine can be replaced with other alkyl groups or functionalized moieties to modulate solubility, cell permeability, and potential interactions with the solvent-exposed region of the kinase.

-

Core Scaffold Hopping: If the pyrimidine core proves to be suboptimal, related scaffolds like pyrido[2,3-d]pyrimidine or imidazo[4,5-b]pyridine could be explored while retaining the key pharmacophoric elements.[3][5]

Conclusion

This compound represents a promising, yet underexplored, starting point for the development of a novel kinase inhibitor. Its structural features are highly suggestive of activity against therapeutically relevant kinases. The experimental framework provided in this guide offers a clear and robust path for its comprehensive evaluation. Through systematic in vitro and cell-based screening, coupled with rational, SAR-guided optimization, the full therapeutic potential of this compound and its derivatives can be methodically unlocked.

References

-

Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]

-

BMG LABTECH. (2020). Kinase assays. Available at: [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

-

Gao, Y., et al. (2023). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). European Journal of Medicinal Chemistry. Available at: [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

-

ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]

-

ACS Publications. (1998). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

NIH. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]

-

ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]

-

NIH. (1998). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. PubMed. Available at: [Link]

-

Frontiers. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Available at: [Link]

-

NIH. (2024). Novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei. PubMed. Available at: [Link]

-

eScholarship.org. (2024). 6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei. Available at: [Link]

-

NIH. (2008). 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed. Available at: [Link]

-

NIH. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC. Available at: [Link]

-

Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]

-

PubMed. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Available at: [Link]

- Google Patents. (2004). Synthesis of chlorinated pyrimidines.

-

NIH. (2018). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Available at: [Link]

-

Frontiers. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Available at: [Link]

-

ResearchGate. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Available at: [Link]

-

Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine: A Key Intermediate in Contemporary Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1] As a key building block, 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine has emerged as a valuable intermediate in the synthesis of complex molecules, particularly in the realm of kinase inhibitors for oncology. This guide provides a comprehensive technical overview of its synthesis, characterization, and application, offering insights for researchers in drug discovery and development.

Chemical Properties and Physicochemical Profile

This compound is a substituted pyrimidine characterized by a chlorine atom at the 4-position and a 4-methylpiperazin-1-yl group at the 6-position. The presence of the reactive chlorine atom makes it an excellent substrate for nucleophilic substitution reactions, a key feature exploited in multi-step organic syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Basis |

| Molecular Formula | C₉H₁₃ClN₄ | Calculated |

| Molecular Weight | 212.68 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Inferred from similar substituted pyrimidines[2] |

| Solubility | Likely soluble in organic solvents like DMF and DCM; limited aqueous solubility | Based on structural features[2] |

| pKa | Estimated to be in the range of 7-8 for the piperazine nitrogen | Characteristic of piperazine-containing compounds[2] |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 4,6-dichloropyrimidine, possesses two reactive chlorine atoms. However, the chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position.[3]

Rationale Behind the Synthetic Strategy

The choice of a nucleophilic aromatic substitution reaction is dictated by the electron-deficient nature of the pyrimidine ring, which is further activated by the two electron-withdrawing chlorine atoms. The reaction with 1-methylpiperazine is a common and efficient method for introducing the piperazine moiety.[4] Controlling the stoichiometry and reaction conditions is crucial to favor monosubstitution and minimize the formation of the disubstituted byproduct.

Detailed Experimental Protocol

Materials and Equipment:

-

4,6-Dichloropyrimidine

-

1-Methylpiperazine

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous DMF.

-

Addition of Reagents: Add potassium carbonate (2.0 equivalents) to the solution, followed by the dropwise addition of 1-methylpiperazine (1.1 equivalents) at room temperature.

-

Reaction: Heat the reaction mixture to 140°C and stir for 24 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrimidine ring protons, the piperazine ring protons, and the methyl group protons. The chemical shifts and coupling constants will be characteristic of the structure. For similar structures, pyrimidine protons appear around 6.3-8.3 ppm.[4] |

| ¹³C NMR | Resonances for all nine unique carbon atoms in the molecule. The carbons of the pyrimidine ring will appear in the aromatic region, while the piperazine and methyl carbons will be in the aliphatic region.[4] |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (213.68 m/z for C₉H₁₄ClN₄⁺). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=N, and C-Cl bonds. |

Application in Drug Discovery: A Precursor to Kinase Inhibitors

Substituted pyrimidines are integral to the development of a wide array of kinase inhibitors, which are a cornerstone of modern cancer therapy.[5] this compound serves as a key building block in the synthesis of these inhibitors. The reactive chlorine atom allows for further functionalization, enabling the construction of more complex molecules with specific biological activities.

Role as an Intermediate in Aurora Kinase Inhibitor Synthesis

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is linked to various cancers, making them attractive targets for drug development.[6] Pyrimidine-based scaffolds have been successfully employed to design potent and selective Aurora kinase inhibitors.[7]

The synthesis of such inhibitors often involves a subsequent nucleophilic substitution or a palladium-catalyzed cross-coupling reaction at the C4 position of the this compound intermediate. This allows for the introduction of various aryl or heteroaryl groups that are crucial for binding to the kinase active site.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically important research chemical that serves as a versatile intermediate in the synthesis of biologically active compounds, particularly kinase inhibitors. Its straightforward synthesis via nucleophilic aromatic substitution and the reactivity of its chlorine atom make it a valuable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the pursuit of novel therapeutics.

References

- Google Patents.

-

Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

-

National Institutes of Health. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]

-

MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]

-

ResearchGate. (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. [Link]

-

ACS Publications. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]

-

National Institutes of Health. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. [Link]

- Google Patents. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)

- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

- Google Patents. CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.

-

ACS Publications. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. [Link]

-

MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

-

ResearchGate. Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment | Request PDF. [Link]

-

PubMed. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]

-

CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link]

Sources

- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine (2090962-98-2) for sale [vulcanchem.com]

- 3. 901586-52-5|4-Chloro-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidine|BLD Pharm [bldpharm.com]

- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrimidine Scaffold: A Cornerstone of Modern Therapeutic Innovation

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Versatility of the Pyrimidine Ring

The pyrimidine ring, a simple six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the core of the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has made pyrimidine and its derivatives a highly privileged scaffold in medicinal chemistry. Over the past six decades, the synthetic tractability and diverse chemical space accessible from the pyrimidine core have led to a remarkable array of therapeutic agents spanning a wide spectrum of diseases.[2] Pyrimidine-based drugs have demonstrated significant clinical success as anticancer, antiviral, antimicrobial, anti-inflammatory, and central nervous system (CNS)-active agents.[3][4]

This technical guide provides an in-depth exploration of the therapeutic applications of pyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a survey of the field, but also practical, field-proven insights into the synthesis, evaluation, and mechanisms of action of these vital compounds. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

I. The Chemical Biology of Pyrimidine Derivatives: Mechanisms of Therapeutic Action

The therapeutic efficacy of pyrimidine derivatives stems from their ability to interact with a wide range of biological targets, often by mimicking endogenous nucleobases or by presenting unique pharmacophoric features for enzyme inhibition or receptor modulation. This section will explore the key mechanisms of action, focusing on two paradigm-shifting pyrimidine-based drugs: 5-Fluorouracil and Imatinib.

Antimetabolites in Oncology: The Case of 5-Fluorouracil (5-FU)

5-Fluorouracil, a synthetic pyrimidine analog, has been a cornerstone of cancer chemotherapy for decades. Its mechanism of action is a classic example of antimetabolite activity, where it disrupts the synthesis of nucleic acids, primarily in rapidly dividing cancer cells.

Mechanism of Action:

5-FU is a prodrug that is intracellularly converted into several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). These metabolites exert their cytotoxic effects through two primary mechanisms:

-

Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. This complex inhibits the enzyme's function, which is to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The depletion of dTMP leads to an imbalance of deoxynucleotides and the accumulation of dUMP, ultimately causing "thymineless death" in cancer cells.

-

Incorporation into RNA and DNA: FUTP is incorporated into RNA, disrupting RNA processing and function. FdUTP can be incorporated into DNA, leading to DNA fragmentation and apoptosis.

The following diagram illustrates the metabolic activation and mechanism of action of 5-Fluorouracil.

Caption: Metabolic activation and mechanism of action of 5-Fluorouracil (5-FU).

Targeted Therapy: Imatinib and the Inhibition of Bcr-Abl Tyrosine Kinase

Imatinib, a 2-phenylaminopyrimidine derivative, revolutionized the treatment of chronic myeloid leukemia (CML) by specifically targeting the constitutively active Bcr-Abl tyrosine kinase, the product of the Philadelphia chromosome translocation.

Mechanism of Action:

Imatinib functions as a competitive inhibitor at the ATP-binding site of the Bcr-Abl kinase. By occupying this site, it prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that drive the proliferation and survival of CML cells. This targeted inhibition leads to cell cycle arrest and apoptosis in the malignant cells while having a minimal effect on normal cells that do not express the Bcr-Abl fusion protein.

The signaling pathway inhibited by Imatinib is depicted below.

Caption: Imatinib inhibits the Bcr-Abl tyrosine kinase, blocking downstream signaling.

II. Diverse Therapeutic Landscapes of Pyrimidine Derivatives

The versatility of the pyrimidine scaffold has enabled its application across a multitude of therapeutic areas. This section will provide an overview of these applications, supported by quantitative data on the efficacy of representative compounds.

Anticancer Applications

Beyond antimetabolites and kinase inhibitors, pyrimidine derivatives have been developed to target various aspects of cancer biology.

| Compound/Derivative Class | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine derivative | PIM-1 Kinase Inhibitor | MCF-7 (Breast) | 0.57 | [5] |

| Pyrido[2,3-d]pyrimidine derivative | PIM-1 Kinase Inhibitor | HepG2 (Liver) | 1.13 | [5] |

| Pyrazolo[3,4-d]pyrimidine derivative | Apoptosis Induction | A549 (Lung) | 7.1 | [6] |

| 2,4-disubstituted pyrimidine | VEGFR-2 Inhibitor | HepG2 (Liver) | 0.08 | [7] |

| Thiazolopyrimidine derivative | Cytotoxic | PC-3 (Prostate) | 65.8 | [7] |

Antiviral Activity

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy, effectively inhibiting viral replication.

| Compound | Target Virus | Assay | EC50 (µM) | Reference |

| Zidovudine (AZT) | HIV-1 | Reverse Transcriptase Assay | 0.003-0.013 | [3] |

| Lamivudine (3TC) | HIV-1, HBV | Reverse Transcriptase Assay | 0.5-2.0 | [8] |

| Amino acid-functionalized pyrimidine | Enterovirus 71 (EV71) | Plaque Reduction Assay | 12.86 | [9] |

| Amino acid-functionalized pyrimidine | Coxsackievirus B3 (CVB3) | Plaque Reduction Assay | 11.72 | [9] |

Anti-inflammatory Properties

Pyrimidine derivatives have shown promise as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade.

| Compound/Derivative Class | Target | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine derivative | COX-1 | 19.45 | [1] |

| Pyrazolo[3,4-d]pyrimidine derivative | COX-2 | 23.8 | [1] |

| Pyrano[2,3-d]pyrimidine derivative | COX-2 | 0.04 | [1] |

| Pyrido[2,3-d]pyrimidine derivative | Lipoxygenase (LOX) | 42.0 | [10] |

Central Nervous System (CNS) Applications

The pyrimidine scaffold is also present in drugs targeting the CNS, including those for anxiety, sleep disorders, and neurodegenerative diseases.[3][4] For instance, certain pyrimidine derivatives have been investigated as multi-target agents for Alzheimer's disease, exhibiting inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1).[11]

III. Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of pyrimidine derivatives, empowering researchers to apply these techniques in their own laboratories.

Synthesis of Pyrimidine Derivatives

This protocol describes a common method for the synthesis of the pyrido[2,3-d]pyrimidine scaffold, a core structure in many biologically active compounds.

Workflow Diagram:

Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidine derivatives.

Step-by-Step Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate (1 equivalent) and a suitable α,β-unsaturated ketone (1 equivalent) in glacial acetic acid.

-

Reaction: Reflux the reaction mixture at 118°C for 96 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyrido[2,3-d]pyrimidine derivative.

Causality Behind Experimental Choices: Glacial acetic acid serves as both a solvent and a catalyst for the condensation reaction. The extended reaction time and high temperature are often necessary to drive the cyclization and aromatization steps to completion.

The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones, which are known for their diverse biological activities.

Step-by-Step Protocol:

-

Reactant Mixture: In a round-bottom flask, combine an aldehyde (1 equivalent), a β-ketoester (e.g., ethyl acetoacetate, 1 equivalent), and urea or thiourea (1.5 equivalents).

-

Catalyst Addition: Add a catalytic amount of an acid, such as hydrochloric acid or a Lewis acid (e.g., Yb(OTf)3).

-

Reaction: Heat the mixture, often under reflux in a solvent like ethanol, or under solvent-free conditions. The reaction is typically complete within a few hours.

-

Work-up and Isolation: After cooling, the product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization.

Self-Validating System: The formation of the dihydropyrimidinone product can be readily confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry). The characteristic IR peaks for the C=O and N-H bonds, along with the specific proton and carbon signals in the NMR spectrum, provide unambiguous evidence of the successful synthesis.

Biological Evaluation Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Workflow Diagram:

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Step-by-Step Protocol:

-

Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a known titer of the virus in the presence of various concentrations of the pyrimidine derivative for 1-2 hours.

-

Overlay: Remove the virus-drug mixture and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

This protocol describes a method to assess the inhibitory activity of pyrimidine derivatives against the PIM-1 kinase, a proto-oncogene implicated in several cancers.

Step-by-Step Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing PIM-1 kinase, a specific peptide substrate, and ATP in a suitable kinase buffer.

-

Inhibitor Addition: Add various concentrations of the pyrimidine derivative or a known PIM-1 inhibitor (positive control) to the reaction wells.

-

Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control and determine the IC50 value.

IV. Conclusion and Future Perspectives

The pyrimidine scaffold has unequivocally demonstrated its immense value in drug discovery, leading to a plethora of clinically successful therapeutics. Its synthetic accessibility and the ability to modulate its physicochemical properties through substitution at various positions ensure its continued relevance in the development of novel drugs.

Future research in this area will likely focus on several key aspects:

-

Multi-target Ligands: The development of pyrimidine derivatives that can simultaneously modulate multiple targets offers a promising strategy for treating complex diseases like cancer and neurodegenerative disorders.

-

Covalent Inhibitors: The design of pyrimidine-based covalent inhibitors that form a permanent bond with their target can lead to increased potency and duration of action.

-

Targeted Drug Delivery: The conjugation of pyrimidine-based drugs to targeting moieties can enhance their delivery to specific tissues or cells, thereby increasing efficacy and reducing off-target toxicity.

As our understanding of disease biology deepens and synthetic methodologies evolve, the pyrimidine core is poised to remain a central and highly productive scaffold in the ongoing quest for new and improved medicines.

V. References

-

Jain, A. K., & Sharma, S. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6036-6060. [Link]

-

Tiwari, R. K., Bhati, L., & Singh, J. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(10), 1207. [Link]

-

Geronikaki, A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(16), 4949. [Link]

-

Geronikaki, A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(16), 4949. [Link]

-

Krajewska, U., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]

-

Sgrignani, J., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4069-4086. [Link]

-

Jain, A. K., & Sharma, S. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6036-6060. [Link]

-

Singh, P., & Kumar, A. (2019). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Current Drug Discovery Technologies, 16(3), 253-264. [Link]

-

Zheng, F., et al. (2026). Discovery of Amino Acid-Functionalized Multisubstituted Pyrimidines as Novel Efficient Antiviral Agents Against Enteroviruses. Journal of Medicinal Chemistry. [Link]

-

Yousif, E., et al. (2017). Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. Molecules, 22(8), 1275. [Link]

-

Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19335-19345. [Link]

-

Kumar, A., & Singh, P. (2022). Recent Advances in the Development of Pyrimidine-based CNS Agents. Current Medicinal Chemistry, 29(37), 6241-6262. [Link]

-

Rowlett, J. P., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2(3), 635-639. [Link]

-

Malterud, K. E. (1999). Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. [Link]

-

Hidaka, K., et al. (1996). In vitro pharmacological profile of YM-43611, a novel D2-like receptor antagonist with high affinity and selectivity for dopamine D3 and D4 receptors. British Journal of Pharmacology, 117(8), 1635-1642. [Link]

-

Laufer, S. A., & Wagner, G. K. (2002). From Imidazoles to Pyrimidines: New Inhibitors of Cytokine Release. Journal of Medicinal Chemistry, 45(13), 2733-2740. [Link]

-

Farghaly, T. A., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 29(37), 6263-6286. [Link]

-

Shai, L. J., et al. (2010). 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina. African Journal of Biotechnology, 9(49), 8456-8460. [Link]

-

El-Mekabaty, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6599. [Link]

-

Al-Ostath, A., et al. (2021). Chemical structures of the most active antiviral pyrimidine derivatives. ResearchGate. [Link]

-

Abdel-Aziz, M., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(11), 3290. [Link]

-

Laufer, S. A., & Wagner, G. K. (2002). From Imidazoles to Pyrimidines: New Inhibitors of Cytokine Release. Journal of Medicinal Chemistry, 45(13), 2733-2740. [Link]

-

El-Damasy, A. K., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12635-12651. [Link]

Sources

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. From imidazoles to pyrimidines: new inhibitors of cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, a validated synthesis protocol, and its applications in modern drug discovery, with a focus on providing actionable insights for laboratory and development settings.

Core Compound Identification and Properties

Chemical Identity:

The compound is systematically named this compound. For unambiguous identification in research and procurement, the Chemical Abstracts Service (CAS) number is the industry standard.

-

CAS Number: 27174-60-3[1]

Physicochemical Properties:

While exhaustive experimental data for this specific molecule is not broadly published, we can infer key properties based on its structural motifs—a pyrimidine core, a chlorine leaving group, and a methylpiperazine substituent. These properties are crucial for designing reactions, purification strategies, and formulation studies.

| Property | Expected Value | Rationale for Estimation |

| Molecular Formula | C₉H₁₃ClN₄ | Derived from the chemical structure. |

| Molecular Weight | 212.68 g/mol | Calculated from the molecular formula. |

| Physical State | Solid at room temperature | Typical for substituted pyrimidines of this molecular weight. |

| Solubility | Moderately soluble in organic solvents; limited in water. | The pyrimidine and chloro-substituents are lipophilic, while the piperazine nitrogen offers some polarity. |

| pKa | ~7-8 (for the piperazine nitrogen) | This is characteristic of piperazine-containing compounds, allowing for salt formation in acidic conditions to potentially improve aqueous solubility. |

| LogP | ~2-3 | Estimated based on the lipophilic contributions of the chloro and methyl groups balanced by the polar piperazine ring. |

Synthesis and Mechanism: A Validated Protocol

The synthesis of this compound is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method utilizes a readily available starting material, 4,6-dichloropyrimidine. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, and the two chlorine atoms serve as excellent leaving groups.

The key to a successful synthesis is achieving mono-substitution. The two chlorine atoms on the pyrimidine ring are electronically equivalent. Therefore, controlling the stoichiometry of the reactants is critical to favor the formation of the desired mono-substituted product over the di-substituted byproduct.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on established methods for the monoamination of dichloropyrimidines.[2]

Materials:

-

4,6-Dichloropyrimidine

-

1-Methylpiperazine

-

Potassium Carbonate (K₂CO₃) or a suitable non-nucleophilic base

-

Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloropyrimidine (1.0 equivalent) in DMF.

-

Addition of Base: Add potassium carbonate (2.0-2.5 equivalents) to the solution. The base will neutralize the HCl formed during the reaction.

-

Nucleophilic Addition: Slowly add 1-methylpiperazine (1.0-1.1 equivalents) to the stirred suspension at room temperature. A slight excess of the amine can help drive the reaction to completion, but a large excess should be avoided to minimize the formation of the di-substituted product.

-

Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Causality and Self-Validation:

-

Why DMF? A polar aprotic solvent like DMF is used because it can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) of the SNAr reaction, thereby accelerating the rate.

-

Why K₂CO₃? A non-nucleophilic base is essential to prevent it from competing with the methylpiperazine in attacking the dichloropyrimidine.

-

Stoichiometric Control: The 1:1 stoichiometry of the nucleophile to the electrophile is the primary means of ensuring mono-substitution. The reaction is self-validating through chromatographic analysis, where the desired product can be clearly separated from any unreacted starting material and the di-substituted byproduct.

Visualizing the Synthesis Workflow:

Caption: A workflow diagram for the synthesis of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutic agents.[3] Its ability to participate in hydrogen bonding and its structural similarity to endogenous nucleobases make it an attractive core for designing enzyme inhibitors and receptor modulators. This compound is a valuable intermediate because it contains two key features for further chemical elaboration:

-

A Reactive "Handle": The chlorine atom at the 4-position is susceptible to a second SNAr reaction, allowing for the introduction of a wide variety of nucleophiles to build molecular diversity.

-

A Modulating Moiety: The 4-methylpiperazine group is a common feature in many CNS-active and kinase inhibitor drugs. It can improve solubility, modulate basicity, and provide a vector for interacting with biological targets.

Established and Potential Therapeutic Areas:

-

Oncology: Pyrimidine derivatives are widely used as kinase inhibitors. The 4-chloro position can be functionalized to target the ATP-binding pocket of various kinases implicated in cancer.[4]

-

Infectious Diseases: The pyrimidine core is present in many antimicrobial and antiviral drugs. Novel derivatives are being explored for activity against neglected tropical diseases like Human African Trypanosomiasis.[5]

-

Metabolic Diseases: Substituted pyrimidines have been investigated as GPR119 agonists for the potential treatment of type 2 diabetes and obesity.[6]

-

Neurological Disorders: The structural features of this compound are found in molecules being investigated for conditions like Alzheimer's disease.[7]

Logical Pathway for Drug Discovery Application:

Caption: Logical progression from the starting material to a potential drug candidate.

Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety precautions must be taken. Based on data for structurally similar compounds, this compound should be handled as a potential irritant.

GHS Hazard Classifications (Inferred):

-

Acute Toxicity, Oral (Harmful if swallowed)

-

Skin Irritation

-

Serious Eye Irritation

-

Specific target organ toxicity — single exposure (May cause respiratory irritation)

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

This guide provides a foundational understanding of this compound, its synthesis, and its utility. By leveraging this information, researchers can effectively incorporate this versatile building block into their drug discovery and development programs.

References

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. [Link]

-

Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. [Link]

-

6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei - eScholarship.org. [Link]

-

Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity - PubMed. [Link]

-

N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model - PubMed. [Link]

Sources

- 1. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]

- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. escholarship.org [escholarship.org]

- 6. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine: A Technical Guide

This guide provides an in-depth technical analysis of the spectroscopic data for 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. By leveraging foundational principles of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), we will explore the structural elucidation of this molecule. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of how to obtain and interpret key analytical data.

Introduction: The Significance of Structural Verification

In the landscape of modern drug discovery, pyrimidine derivatives are a cornerstone, exhibiting a wide array of biological activities. The specific compound, this compound, possesses structural motifs—a reactive chloropyrimidine core and a solubilizing methylpiperazine group—that make it a valuable intermediate for the synthesis of targeted therapeutics.

Accurate structural confirmation is the bedrock of chemical research and development. Unambiguous characterization ensures the integrity of subsequent biological and pharmacological studies. NMR and MS are indispensable tools in this process, providing orthogonal and complementary information to define the molecular architecture. This guide will not only present the spectroscopic data but also delve into the rationale behind the analytical methodology, reflecting a protocol system that is self-validating.

Synthesis Pathway: A Probable Route

To understand the context of the analysis, it is pertinent to consider a plausible synthetic route for this compound. A common and efficient method involves the nucleophilic aromatic substitution (SNAr) reaction.

Caption: Plausible synthesis of the target compound.

This reaction typically starts with 4,6-dichloropyrimidine. The two chlorine atoms are susceptible to displacement by nucleophiles. By controlling the stoichiometry and reaction conditions, a selective mono-substitution can be achieved with 1-methylpiperazine[1]. The presence of a base is often required to neutralize the HCl generated during the reaction. The resulting product is then purified, typically by column chromatography, before spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom in a molecule. For organic molecules, ¹H (proton) and ¹³C (carbon-13) NMR are the most informative.

Experimental Protocol: ¹H and ¹³C NMR

Rationale for Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a standard choice for small organic molecules due to its excellent dissolving power and the single, easily identifiable residual solvent peak.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard because it is chemically inert and its protons resonate at a position (0 ppm) that rarely overlaps with signals from the analyte.

-

Instrument Frequency: A higher field strength (e.g., 400 MHz for ¹H) provides better signal dispersion and resolution, which is crucial for unambiguous interpretation of complex spectra.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of CDCl₃.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Shimming: Place the NMR tube in the spectrometer and perform automated shimming to optimize the homogeneity of the magnetic field.

-

Acquisition of ¹H NMR Spectrum:

-

Acquire a one-pulse ¹H NMR spectrum at 400 MHz.

-

Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, and 16 scans.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Acquire a proton-decoupled ¹³C NMR spectrum at 100 MHz.

-

Typical parameters: spectral width of 220 ppm, acquisition time of 1.5 seconds, relaxation delay of 3 seconds, and 1024 scans.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs), followed by phase and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Data and Interpretation